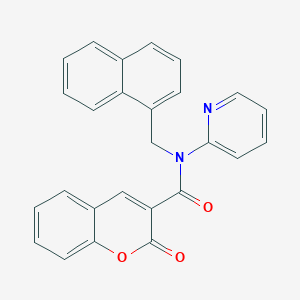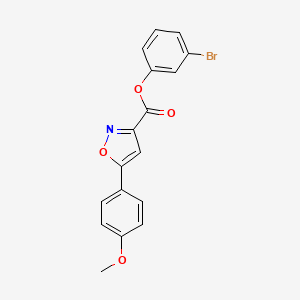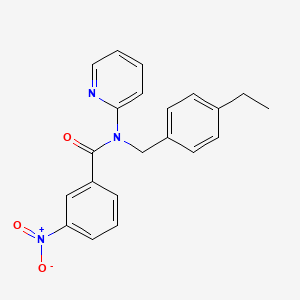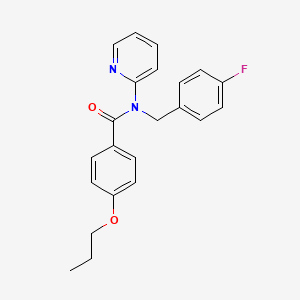
N-(naphthalen-1-ylmethyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-ylmethyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, also known by its systematic name N1-(2-pyridinylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide , is a chemical compound with the molecular formula C₁₉H₁₇N₃O₂. It has a molecular weight of 319.36 g/mol .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps
Key Intermediate Formation: The key intermediate is formed by reacting 2-methylnaphthalen-1-amine with pyridine-2-carboxaldehyde.
Oxidation and Cyclization: The intermediate undergoes oxidation and cyclization to yield N-(naphthalen-1-ylmethyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide.
Purification: The final compound is purified using appropriate methods .
Industrial Production:: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions.
Substitution: It may participate in substitution reactions.
Cyclization: The cyclization step during synthesis highlights its reactivity.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Base-Catalyzed Cyclization: Basic conditions facilitate cyclization.
Major Products:: The major product is the titled compound itself.
Scientific Research Applications
This compound finds applications in various scientific fields:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery .
Chemistry: Researchers explore its reactivity and potential as a building block.
Biology: Investigations into its biological effects are ongoing.
Industry: It could serve as an intermediate in pharmaceutical synthesis.
Mechanism of Action
The precise mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it with related structures like Tenoxicam Impurity 15 and Bifeprunox Impurity 15 [1,4]. These comparisons highlight its unique features.
Remember, this compound’s potential lies in its versatility across scientific domains
Properties
Molecular Formula |
C26H18N2O3 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-2-oxo-N-pyridin-2-ylchromene-3-carboxamide |
InChI |
InChI=1S/C26H18N2O3/c29-25(22-16-19-9-2-4-13-23(19)31-26(22)30)28(24-14-5-6-15-27-24)17-20-11-7-10-18-8-1-3-12-21(18)20/h1-16H,17H2 |
InChI Key |
ZPEFCRZSHRNJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360030.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B11360039.png)
![4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11360048.png)
![2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11360053.png)


![N-(4-chlorophenyl)-6-(morpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11360066.png)
![2-{4-[1-(4,6-dimethylpyrimidin-2-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11360071.png)
![N-(2-chlorophenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11360074.png)
![1,3-dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11360076.png)
![4-chloro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B11360088.png)
![1,3-dimethyl-5-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360099.png)

